8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound that combines an octanol derivative with a sulfonic acid group This compound is notable for its unique structure, which includes both an ethenylphenyl group and a methoxy group attached to an octanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid typically involves multiple steps. One common method includes the alkylation of 4-ethenylphenol with an appropriate octanol derivative under basic conditions to form the intermediate 8-[(4-ethenylphenyl)methoxy]octan-1-ol. This intermediate is then sulfonated using 4-methylbenzenesulfonic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of ethenyl to ethyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the ethenyl and methoxy groups can engage in electrophilic and nucleophilic interactions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid: Shares the sulfonic acid group but lacks the octanol and ethenylphenyl components.
8-[(4-Methoxyphenyl)methoxy]octan-1-ol: Similar structure but with a methoxyphenyl group instead of an ethenylphenyl group.
Uniqueness
The presence of both an ethenylphenyl and a sulfonic acid group makes it particularly versatile in various chemical and biological contexts .
Eigenschaften
CAS-Nummer |
844476-59-1 |
---|---|
Molekularformel |
C24H34O5S |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
8-[(4-ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H26O2.C7H8O3S/c1-2-16-9-11-17(12-10-16)15-19-14-8-6-4-3-5-7-13-18;1-6-2-4-7(5-3-6)11(8,9)10/h2,9-12,18H,1,3-8,13-15H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
IJKLISLUBYTDBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CC1=CC=C(C=C1)COCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.